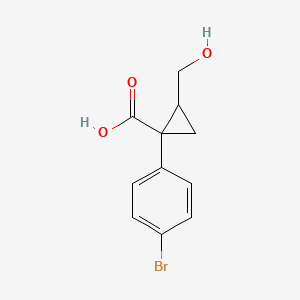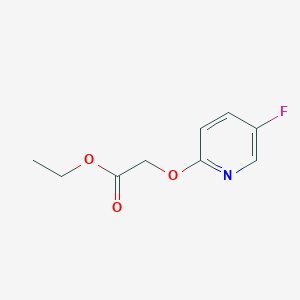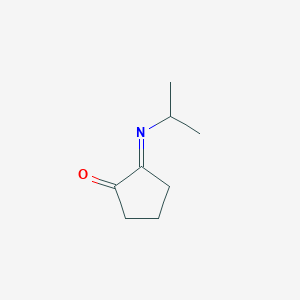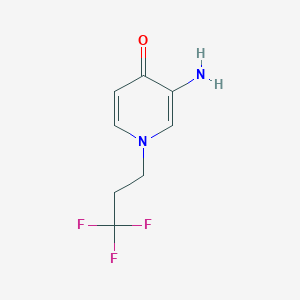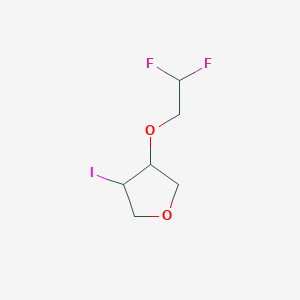
3-(2,2-Difluoroethoxy)-4-iodooxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Difluoroethoxy)-4-iodooxolane: is an organic compound that features a unique combination of fluorine and iodine atoms attached to an oxolane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Difluoroethoxy)-4-iodooxolane typically involves the reaction of 2,2-difluoroethanol with an appropriate oxolane derivative under specific conditions. One common method includes the use of a base to facilitate the nucleophilic substitution reaction, followed by iodination to introduce the iodine atom .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
化学反応の分析
Types of Reactions: 3-(2,2-Difluoroethoxy)-4-iodooxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives, while coupling reactions can produce complex organic molecules with new functional groups .
科学的研究の応用
Chemistry: In chemistry, 3-(2,2-Difluoroethoxy)-4-iodooxolane is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a precursor to bioactive molecules. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, where its unique properties can improve performance .
作用機序
The mechanism of action of 3-(2,2-Difluoroethoxy)-4-iodooxolane depends on its specific application. In medicinal chemistry, it may interact with biological targets through its fluorine and iodine atoms, which can form strong bonds with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to desired therapeutic effects .
類似化合物との比較
- 2-(2,2-Difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride
- Hexakis(2,2-difluoroethoxy)phosphazene
- 2,2-Difluoroethanol derivatives
Comparison: Compared to these similar compounds, 3-(2,2-Difluoroethoxy)-4-iodooxolane is unique due to the presence of both fluorine and iodine atoms on an oxolane ring. This combination provides distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications .
特性
分子式 |
C6H9F2IO2 |
|---|---|
分子量 |
278.04 g/mol |
IUPAC名 |
3-(2,2-difluoroethoxy)-4-iodooxolane |
InChI |
InChI=1S/C6H9F2IO2/c7-6(8)3-11-5-2-10-1-4(5)9/h4-6H,1-3H2 |
InChIキー |
NITFVBLBQJTBNE-UHFFFAOYSA-N |
正規SMILES |
C1C(C(CO1)I)OCC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



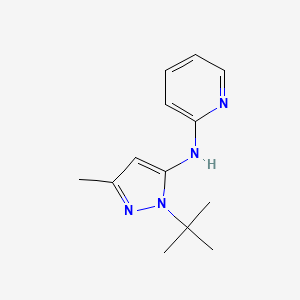
![2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N-ethylpropanamide](/img/structure/B13084021.png)


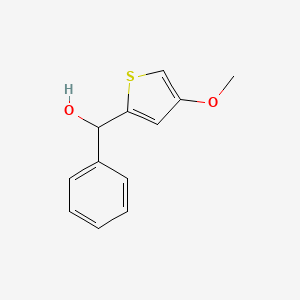
![[Trans-3-fluorooxan-4-yl]methanol](/img/structure/B13084044.png)
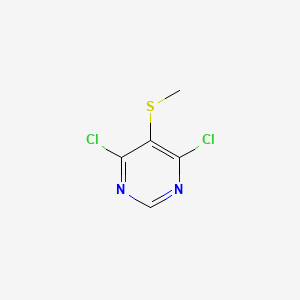

![1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13084050.png)
